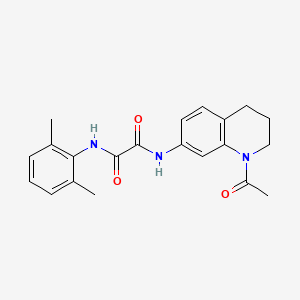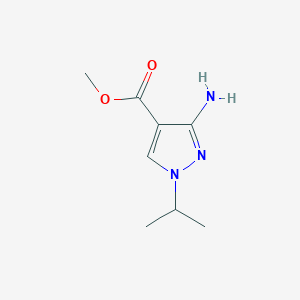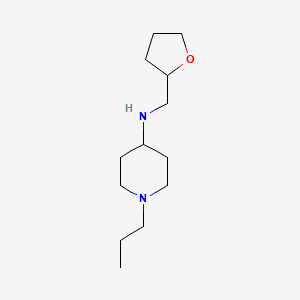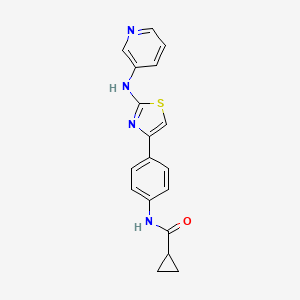
N-(1-乙酰基-3,4-二氢-2H-喹啉-7-基)-N'-(2,6-二甲基苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at specific positions on the ring. For instance, the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide was achieved by reacting quinoline-3-carboxylic acid with thionyl chloride to form the acid chloride, which was then coupled with 4-aminoacetophenone . This method could potentially be adapted for the synthesis of the compound of interest by modifying the starting materials and reaction conditions to introduce the appropriate acetyl and dimethylphenyl groups at the desired positions on the quinoline ring.
Molecular Structure Analysis
Quinoline derivatives often exhibit interesting structural features, such as intramolecular hydrogen bonding and planar conformations, which can be crucial for their biological activity. For example, the crystal structure of a coumarin-quinoline derivative showed intramolecular N—H⋯O and weak C—H⋯O hydrogen bonds, contributing to the molecule's planarity . These structural analyses are typically performed using techniques like single crystal X-ray diffraction and are supported by computational methods such as density functional theory (DFT) .
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be influenced by the substituents on the quinoline ring. The presence of acetyl and dimethylphenyl groups could affect the compound's ability to participate in various chemical reactions, such as hydrogen bond formation and π-π interactions, as observed in other quinoline derivatives . These interactions are not only important for the compound's stability and crystallinity but also for its potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and photophysical properties, are often characterized using spectroscopic methods, including FT-IR, NMR, and UV-Vis spectroscopy . These properties are crucial for understanding the compound's behavior in different environments and can provide insights into its potential applications. For instance, the theoretical UV-Vis spectrum obtained from DFT calculations can be compared with the experimental spectrum to validate the molecular structure .
科学研究应用
结构分析和合成技术
晶体结构和 DFT 研究:相关喹啉衍生物的晶体结构已得到彻底分析,结果表明晶体堆积主要受氢键相互作用控制。使用 DFT 方法进行的分子几何优化提供了对电子性质和理论光谱的见解,与实验观察非常吻合 (Polo-Cuadrado 等人,2021)。
面向多样性的合成:研究表明,使用无毒铈催化剂高效合成取代吡啶和二氢-6H-喹啉-5-酮。这种方法强调了化合物在生成具有潜在生物活性的多种类似物方面的多功能性 (Kantevari 等人,2011)。
生物活性与潜在应用
抗结核活性:已合成某些类似物并评估了它们对结核分枝杆菌的抗结核活性,其中一些显示出有希望的结果。这突出了该化合物在开发新的抗结核剂中的潜力 (Kumar 等人,2014)。
细胞毒性和抗癌特性:相关化合物已显示出对各种癌细胞系的细胞毒性活性。例如,苯并[b][1,6]萘啶的甲酰胺衍生物已对其生长抑制特性进行了测试,显示出显着的细胞毒性和作为抗癌剂的潜力 (Deady 等人,2003)。
抗氧化、抗炎和抗菌活性:已合成并评估了偶氮亚胺喹啉衍生物,与抗坏血酸相比,在极低浓度下显示出更大的抗氧化潜力。除了显着的抗炎活性外,这些衍生物还对细菌和真菌表现出不同的活性,表明它们的广泛治疗潜力 (Douadi 等人,2020)。
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-6-4-7-14(2)19(13)23-21(27)20(26)22-17-10-9-16-8-5-11-24(15(3)25)18(16)12-17/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGISFBQNOTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)
![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)
![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)